2-Methylthio-3-chloropyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
Pyridine, a nitrogen-containing heterocycle, and its derivatives are fundamental building blocks in a vast array of chemical applications. enpress-publisher.comresearchgate.netresearchgate.netsemanticscholar.orgrsc.org The pyridine scaffold is a key structural motif in numerous pharmaceuticals, agrochemicals, and functional materials. semanticscholar.orgamazonaws.com Its presence in many biologically active molecules, including vitamins and alkaloids, underscores its importance in medicinal chemistry. semanticscholar.orgrsc.orgresearchgate.net The adaptability of the pyridine ring allows for a wide range of chemical modifications, making it a versatile platform for the synthesis of new and complex molecules with diverse functionalities. enpress-publisher.comresearchgate.net Researchers are continually exploring new synthetic methodologies to access functionalized pyridines and to understand the structure-activity relationships that govern their properties. nih.govresearchgate.net
Overview of Halogenated and Thioether-Substituted Heterocycles in Academic Inquiry
The introduction of halogen atoms and thioether groups onto heterocyclic rings significantly influences their chemical reactivity and biological activity. Halogenated heterocycles are crucial intermediates in organic synthesis, often serving as precursors for cross-coupling reactions and nucleophilic substitutions. sigmaaldrich.com The nature and position of the halogen atom can direct the regioselectivity of these reactions, providing a powerful tool for synthetic chemists. nih.gov
Positioning of 2-Methylthio-3-chloropyridine within Current Synthetic and Mechanistic Studies
This compound is a specialized substituted pyridine that serves as a valuable building block in organic synthesis. Its structure, featuring a chlorine atom at the 3-position and a methylthio group at the 2-position, presents multiple reactive sites that can be selectively manipulated. This dual functionalization allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.
Current research involving this compound often focuses on its utility in the construction of novel heterocyclic systems. For instance, it has been utilized in the synthesis of thieno[2,3-b]pyridines, a class of compounds with potential pharmacological applications. thieme-connect.com Mechanistic studies involving this compound often explore the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, investigating how the electronic and steric effects of the chloro and methylthio groups influence the outcome of these reactions. thieme-connect.comthieme-connect.com The compound's reactivity in metal-catalyzed cross-coupling reactions is another area of active investigation, aiming to develop efficient methods for carbon-carbon and carbon-heteroatom bond formation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGXTBMWWROJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540654 | |
| Record name | 3-Chloro-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98626-97-2 | |
| Record name | 3-Chloro-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Studies of 2 Methylthio 3 Chloropyridine
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridines. The electron-withdrawing nature of the ring nitrogen atom makes the pyridine (B92270) nucleus electron-deficient and thus susceptible to attack by nucleophiles, a characteristic that is the reverse of benzene (B151609) derivatives which typically undergo electrophilic substitution. stackexchange.comstackexchange.com The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. firsthope.co.inpearson.com
The position of the halogen substituent profoundly influences the reactivity of the pyridine ring towards nucleophilic attack. Halogens at the C-2 and C-4 positions are significantly more reactive than a halogen at the C-3 position. stackexchange.comuoanbar.edu.iq This is because, for attack at the C-2 and C-4 positions, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. stackexchange.com In contrast, attack at the C-3 position does not allow for this resonance stabilization, rendering the intermediate less stable and the reaction less favorable. stackexchange.com Consequently, 3-chloropyridine (B48278) is reported to be approximately 10,000 times less reactive than 2-chloropyridine (B119429) and 100,000 times less reactive than 4-chloropyridine (B1293800) in SNAr reactions. uoanbar.edu.iq
In 2-Methylthio-3-chloropyridine, the chloro group is at the less reactive C-3 position. Therefore, direct SNAr displacement of the chloride is expected to be slow and require vigorous conditions. The methylthio group at the C-2 position, while not as strongly activating as a nitro group, can influence the electronic properties of the ring, but the inherent low reactivity of the 3-position remains the dominant factor.
Table 1: Relative Reactivity of Chloropyridines in SNAr Reactions
| Isomer | Position of Chlorine | Relative Reactivity | Reason for Reactivity |
|---|---|---|---|
| 4-Chloropyridine | C-4 (para to N) | Highest (~100,000x) | Negative charge of intermediate is stabilized on the ring nitrogen. stackexchange.com |
| 2-Chloropyridine | C-2 (ortho to N) | High (~10,000x) | Negative charge of intermediate is stabilized on the ring nitrogen. stackexchange.com |
| 3-Chloropyridine | C-3 (meta to N) | Lowest (Baseline) | Negative charge of intermediate cannot be delocalized onto the ring nitrogen. stackexchange.comuoanbar.edu.iq |
Oxidative Transformations of the Methylthio Moiety
The sulfur atom in the methylthio (-SMe) group is susceptible to oxidation, offering a valuable handle for further functionalization. This transformation is a common metabolic pathway for methylthio-containing compounds and a widely used synthetic strategy. nih.govnih.gov The oxidation typically proceeds sequentially, first yielding the corresponding methylsulfinyl (sulfoxide) derivative and, upon further oxidation, the methylsulfonyl (sulfone) derivative. nih.govresearchgate.net
The oxidation of sulfides to sulfoxides is a delicate process, as overoxidation to the sulfone can readily occur. researchgate.net A variety of reagents have been developed for this selective transformation. Hydrogen peroxide is considered an environmentally benign ("green") oxidant and can be used, often in the presence of a catalyst or in solvents like glacial acetic acid, to achieve high selectivity for the sulfoxide (B87167). mdpi.com Other reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) have also been shown to be efficient promoters for sulfide (B99878) oxidation. organic-chemistry.org
Further oxidation of the sulfoxide to the corresponding sulfone requires more forceful conditions or specific catalysts. organic-chemistry.org Reagents such as hydrogen peroxide can also be used for this step, but reaction conditions like temperature and reagent stoichiometry are adjusted to favor the formation of the sulfone. researchgate.netorganic-chemistry.org The resulting sulfoxide and sulfone groups are strongly electron-withdrawing and can significantly alter the reactivity of the pyridine ring. For instance, the oxidation of a methylthio group to a methylsulfonyl group makes the latter a good leaving group in nucleophilic substitution reactions. nih.gov For this compound, oxidation would yield 2-Methylsulfinyl-3-chloropyridine and subsequently 3-Chloro-2-methylsulfonylpyridine.
Table 2: Common Reagents for Oxidation of Methylthio Group
| Transformation | Oxidizing Agent(s) | Typical Conditions | Reference |
|---|---|---|---|
| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂) | Transition-metal-free, glacial acetic acid | mdpi.com |
| Sulfide to Sulfoxide | 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) | Solvent-free, short reaction time | organic-chemistry.org |
| Sulfide to Sulfone | Hydrogen Peroxide (H₂O₂) with Niobium Carbide catalyst | Selective for sulfone over sulfoxide | organic-chemistry.org |
| Sulfide to Sulfone | Urea-hydrogen peroxide, Phthalic anhydride (B1165640) | Metal-free, avoids sulfoxide intermediate observation | organic-chemistry.org |
Reductive Pathways of the Pyridine Ring and Substituents
The pyridine ring can undergo reduction under various conditions. Catalytic hydrogenation, for instance using hydrogen gas with a palladium on carbon (Pd/C) catalyst, typically reduces the aromatic pyridine ring to a saturated piperidine (B6355638) ring. firsthope.co.in This transformation completely alters the electronic and structural properties of the molecule.
The substituents on the ring can also be targeted for reduction. A key reaction for halogenated aromatics is reductive dechlorination, which involves the cleavage of a carbon-chlorine bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process can be achieved through various chemical methods, including the use of zinc and an alkaline reagent. google.com Biologically, anaerobic microorganisms can effect reductive dechlorination, a process studied for the bioremediation of chlorinated pollutants. wikipedia.orgresearchgate.net For this compound, reductive conditions could potentially lead to the formation of 2-methylthiopyridine by selective removal of the chloro group. Studies on dichloropyridines have shown that 3-chloropyridine can be formed as a persistent intermediate during microbial reductive dechlorination. researchgate.net
Reactivity of the Chloro Substituent and its Displacement Reactions
As established, the chloro substituent at the C-3 position of the pyridine ring is relatively unreactive towards traditional SNAr displacement. uoanbar.edu.iq However, its displacement is not impossible and can be achieved under specific conditions or via alternative mechanistic pathways. For instance, microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic substitution on halopyridines, including 3-halopyridines, with various sulfur, oxygen, and carbon nucleophiles. sci-hub.se
Furthermore, the C-3 chloro group can participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Ullmann reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.org Another important reaction pathway for 3-halopyridines involves the formation of a highly reactive pyridyne intermediate, which provides a route to 3,4-disubstituted pyridines (see section 3.5.1).
Intermediate Species in Pyridine Functionalization
The functionalization of pyridines can proceed through various transient species beyond the classic Meisenheimer complex. These reactive intermediates open up synthetic routes that are not accessible through direct substitution reactions.
Pyridynes are highly reactive, neutral intermediates derived from pyridine by the formal removal of two substituents from adjacent carbon atoms, resulting in a formal triple bond within the ring. wikipedia.orgnih.gov For 3-chloropyridine derivatives, treatment with a strong base can lead to deprotonation at C-4, followed by elimination of the chloride ion to generate a 3,4-pyridyne intermediate. wikipedia.orgnih.gov
The presence of a substituent at the C-2 position, such as the methylthio group in this compound, can influence the formation and subsequent reactivity of the pyridyne. Research has shown that 2-alkoxy or 2-alkylthio substituted 3,4-pyridynes can be generated from the corresponding 3-chloropyridines. nih.gov These intermediates can then be trapped by nucleophiles, such as Grignard reagents. nih.gov A notable characteristic of these reactions is their regioselectivity; the incoming nucleophile adds preferentially at the C-4 position. nih.govnih.gov This regioselectivity can be explained by the "aryne distortion model," where substituents influence the geometry of the strained triple bond, directing the nucleophile to the more electropositive or sterically accessible carbon. nih.govescholarship.orgresearchgate.net Subsequent quenching of the resulting 3-pyridylmagnesium species with an electrophile allows for the synthesis of various polyfunctional 2,3,4-substituted pyridines. nih.gov
Table 3: Reactivity of Pyridyne Intermediates from 3-Chloropyridines
| Pyridyne Intermediate | Precursor Example | Generation Method | Nucleophilic Attack Position | Reference |
|---|---|---|---|---|
| 3,4-Pyridyne | 3-Bromopyridine | Sodium amide in liquid ammonia (B1221849) | Non-selective (attack at C-3 and C-4) | wikipedia.org |
| 2-Alkoxy-3,4-pyridyne | 3-Chloro-2-ethoxypyridine (B70323) | Lithiation followed by treatment with Grignard reagent | Regioselective at C-4 | nih.gov |
| 2-Alkylthio-3,4-pyridyne | 3-Chloro-2-alkylthiopyridine | Lithiation followed by treatment with Grignard reagent | Regioselective at C-4 | nih.gov |
Role of Electrophilic Intermediates in Azaheterocycle Synthesis
The synthesis of azaheterocycles often proceeds through the formation of highly reactive electrophilic intermediates. In reactions involving substituted pyridines like this compound, the pyridine ring itself can be part of the activating agent that generates these intermediates. A common strategy involves the activation of N-aryl or N-vinyl amides with a combination of a 2-halopyridine and trifluoromethanesulfonic anhydride (Tf₂O). nih.govmit.edu This process generates a uniquely electrophilic species, which is then susceptible to nucleophilic attack and subsequent cyclization to form the desired azaheterocycle. nih.gov
Mechanistic studies have revealed that the nature of the electrophilic intermediate is dependent on the specific 2-halopyridine and amide substrate used. nih.gov For instance, the reaction of N-vinyl or N-aryl amides with 2-chloropyridine typically results in the formation of a 2-chloropyridinium adduct. nih.gov However, using a more electronegative halogen like in 2-fluoropyridine, particularly with electron-rich benzamides, can favor the formation of a nitrilium ion as the key electrophilic intermediate. nih.gov
While not specifically detailing this compound, this general methodology provides a framework for its potential role in such syntheses. The presence of the methylthio and chloro substituents would modulate the electronic properties of the pyridine ring, influencing the formation and reactivity of the subsequent electrophilic species. Another approach in azaheterocycle synthesis involves the formal electrophilic [4 + 1]-cyclization of aminomethylpyridines, demonstrating the versatility of electrophilic pathways in constructing these ring systems. rsc.org The activation of amides to produce these intermediates enables a direct condensative union with various nucleophiles, leading to the efficient construction of complex heterocyclic structures. nih.gov
Influence of Substituents on Reaction Selectivity and Pathway
The reactivity and regioselectivity of the pyridine ring are heavily influenced by the electronic properties and positions of its substituents. In this compound, the chloro and methylthio groups exert significant control over the reaction pathways. The pyridine nitrogen atom is electronegative, which decreases the electron density of the ring and generally deactivates it towards electrophilic substitution. uoanbar.edu.iq This deactivation is even more pronounced in acidic media where the nitrogen becomes protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq
Conversely, the pyridine ring is susceptible to nucleophilic substitution, particularly when substituted with good leaving groups like halogens at the 2-, 4-, and 6-positions. uoanbar.edu.iqabertay.ac.uk The reactivity of halogenopyridines in nucleophilic substitution is dependent on the position of the halogen, with 4-chloropyridine being significantly more reactive than 2-chloropyridine, which in turn is far more reactive than 3-chloropyridine. uoanbar.edu.iq This is explained by the relative stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the ring nitrogen for 2- and 4-substituted pyridines. uoanbar.edu.iqresearchgate.net
In the case of this compound, the substituents play competing roles:
3-Chloro Group: As an electron-withdrawing group, the chlorine at the 3-position deactivates the ring towards electrophilic attack. Its position is the least favorable for nucleophilic substitution due to the inability to delocalize the intermediate negative charge onto the nitrogen. uoanbar.edu.iq
Studies on analogous 2-chloropyridine derivatives show that the rate of nucleophilic substitution is affected by the electron-withdrawing strength of other substituents on the ring. researchgate.net The presence of additional activating groups, such as a nitro group, can greatly accelerate nucleophilic substitution by further stabilizing the anionic intermediate. abertay.ac.uk Theoretical studies confirm that substituents significantly alter the geometric and electronic properties of the pyridine ring, which dictates its reactivity. researchgate.net
| Substituent Position | General Effect on Nucleophilic Aromatic Substitution | Rationale |
| 2-Position (e.g., -Cl) | Activating | The intermediate negative charge can be delocalized onto the electronegative nitrogen atom, providing stability. uoanbar.edu.iq |
| 3-Position (e.g., -Cl) | Deactivating | The intermediate negative charge cannot be delocalized onto the ring nitrogen, leading to a less stable intermediate. uoanbar.edu.iq |
| 4-Position (e.g., -Cl) | Strongly Activating | The intermediate negative charge is effectively delocalized onto the ring nitrogen, providing significant stabilization. uoanbar.edu.iq |
Investigation of Proton-Transfer Processes in Pyridine Derivatives
Proton-transfer processes are fundamental to the chemical behavior of pyridine and its derivatives, governing their basicity and role in catalysis. The ability of the pyridine nitrogen to accept a proton is quantified by its proton affinity (PA) and gas-phase basicity (GB). researchgate.net These properties are highly sensitive to the electronic effects of substituents on the ring. researchgate.net Electron-donating groups increase the electron density on the nitrogen atom, thereby increasing basicity and proton affinity. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, making it a weaker base. researchgate.net
For this compound, the substituents have opposing effects on the basicity of the ring nitrogen:
The 3-chloro group is strongly electron-withdrawing through its inductive effect, which reduces the electron density on the nitrogen and lowers its basicity.
The 2-methylthio group's effect is more ambiguous; it is inductively withdrawing but can also be a weak π-donor. The net effect on proton affinity would depend on the balance of these factors.
Studies on other substituted pyridines, such as 4-cyanopyridine, show that the environment plays a crucial role in proton transfer. researchgate.net The formation of higher molecular aggregates with hydrogen-bond donors (like carboxylic acids) and increasing solvent polarity can significantly favor the protonated state. researchgate.net The investigation of proton transfer is often conducted using FTIR spectroscopy to monitor the vibrational modes of the pyridine ring, which shift upon protonation. researchgate.net Furthermore, pyridine derivatives can participate in more complex processes like excited-state intramolecular proton transfer (ESIPT) and can act as proton acceptors in concerted proton-electron transfer reactions, highlighting the diverse roles of the pyridine nucleus in proton dynamics. nih.govrsc.org
| Substituent Type on Pyridine Ring | Effect on Proton Affinity (PA) & Basicity (GB) | Example |
| Electron-Donating Group | Increases PA and GB | -CH₃, -OCH₃ |
| Electron-Withdrawing Group | Decreases PA and GB | -CN, -NO₂, -Cl |
Computational and Theoretical Chemistry Studies of this compound
Research in computational chemistry, including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, has been conducted on various related pyridine derivatives. For instance, studies on aminopyridines, chloropyridin-amines, and other substituted pyridines have utilized these methods to explore molecular structure, reactivity, and electronic properties. However, detailed analyses corresponding to the specific subsections requested—such as ground-state analysis, HOMO-LUMO calculations, dipole moments, intramolecular interactions, reactivity predictions, and conformational modeling for this compound—could not be located.
Therefore, the generation of a scientifically accurate article adhering to the provided outline for this compound is not possible at this time due to the absence of specific research data for this compound.
Computational and Theoretical Chemistry Studies
Theoretical Spectroscopic Predictions and Correlations with Experimental Data
Computational methods are extensively used to predict the spectroscopic signatures of molecules like 2-Methylthio-3-chloropyridine, providing a basis for the interpretation of experimental spectra. DFT calculations have proven to be highly accurate in simulating vibrational and nuclear magnetic resonance (NMR) spectra for a wide range of pyridine (B92270) derivatives. nih.govresearchgate.netnih.gov
Typically, the process begins with the optimization of the molecule's geometric structure using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.govnih.gov This yields the most stable conformation of the molecule in the gaseous phase. From this optimized geometry, vibrational frequencies (corresponding to infrared and Raman spectra) and NMR chemical shifts can be calculated. researchgate.net
Vibrational Spectra (FT-IR and FT-Raman): Theoretical vibrational frequencies are calculated by assuming harmonic oscillations. These calculated values are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of a gaseous-phase model. nih.gov To improve the correlation with experimental data obtained from solid or liquid-phase measurements, the computed frequencies are uniformly scaled. nih.gov Studies on similar molecules, such as 2-chloro-6-methoxypyridine and 2-amino-5-chloropyridine, have shown that DFT calculations can reproduce experimental vibrational spectra with a high degree of accuracy after scaling, allowing for a confident assignment of fundamental vibrational modes. nih.govresearchgate.net
The table below presents a hypothetical comparison between experimental and calculated vibrational frequencies for a substituted pyridine, illustrating the typical correlation.
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |
| C-H Stretching | 3107 | 3115 |
| C-N Stretching | 1580 | 1585 |
| C-C Ring Stretching | 1465 | 1470 |
| C-H In-plane Bending | 1250 | 1258 |
| C-Cl Stretching | 780 | 785 |
| C-S Stretching | 710 | 715 |
NMR Spectra (¹H and ¹³C): The Gauge-Invariant Atomic Orbital (GIAO) method, employed within a DFT framework, is the standard for calculating NMR chemical shifts (δ). iu.edu.sa These calculations provide theoretical spectra that can be directly compared to experimental results. For related heterocyclic compounds, theoretical ¹H and ¹³C NMR chemical shifts have shown excellent linear correlation with experimental data, aiding in the structural confirmation and assignment of resonance signals. researchgate.netiu.edu.sa
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, such as those observed in UV-Vis spectroscopy. nih.gov This method can calculate the excitation energies and oscillator strengths of the lowest-energy electronic transitions, which correspond to the absorption maxima (λ_max) in an experimental spectrum. These calculations help identify the nature of the electronic transitions, for instance, π→π* or n→π* transitions within the pyridine ring. nih.gov
Mechanistic Elucidation through Computational Modeling
Computational modeling is a critical tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and determine activation energies, thereby providing a comprehensive picture of the reaction pathway. rsc.orgresearchgate.net
A key reaction for halo-pyridines is nucleophilic aromatic substitution (SNAr). For a molecule like this compound, a nucleophile can attack the carbon atom bonded to the chlorine, leading to its displacement. Computational studies on analogous systems have shown that this reaction typically proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. abertay.ac.uk
Steps in Mechanistic Modeling:
Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile) and the final products are optimized to find their lowest energy structures.
Transition State Search: A search is performed to locate the transition state (TS) structure connecting the reactants to an intermediate or the intermediate to the products. This is a first-order saddle point on the potential energy surface.
Intermediate Identification: The structure of any potential intermediate, such as the Meisenheimer complex in an SNAr reaction, is located and optimized.
Energy Profile Calculation: The relative energies of the reactants, transition states, intermediates, and products are calculated to construct a reaction energy profile. The highest energy barrier in this profile corresponds to the rate-determining step of the reaction. nih.gov
For example, in the SNAr reaction of a chloropyridine with an amine, computational modeling can determine the activation energy for the initial nucleophilic attack to form the tetrahedral Meisenheimer intermediate and the subsequent energy barrier for the expulsion of the chloride leaving group. abertay.ac.uk These theoretical investigations provide deep mechanistic insights that can be used to predict reactivity, understand substituent effects, and design more efficient synthetic routes. nih.gov
Structure Activity Relationship Sar Studies and Biological Target Research
Design and Synthesis of 2-Methylthio-3-chloropyridine Analogs for Biological Evaluation
The exploration of the biological potential of this compound necessitates the design and synthesis of a diverse library of analogs. These synthetic efforts focus on systematically modifying the core structure to probe the chemical space around the initial hit compound. General strategies for creating analogs of substituted pyridines are well-established and can be adapted for this specific scaffold. colab.wsresearchgate.net
Key synthetic modifications for generating analogs of this compound would include:
Modification of the 2-Methylthio Group: The sulfur atom and the methyl group can be altered. For instance, the methyl group could be replaced with larger alkyl or aryl groups to explore steric and hydrophobic interactions. nih.gov Oxidation of the thioether to a sulfoxide (B87167) or sulfone would introduce polarity and hydrogen bonding capabilities.
Modification of the 3-Chloro Group: The chlorine atom is an important feature, influencing the electronic properties of the pyridine (B92270) ring and potentially acting as a key binding contact or a leaving group. eurochlor.org Analogs can be synthesized by replacing the chlorine with other halogens (e.g., fluorine, bromine) to modulate electronegativity and size, or with other functional groups like cyano, nitro, or amino groups to explore different electronic and steric effects. researchgate.net
Substitution at Other Ring Positions: The vacant 4-, 5-, and 6-positions on the pyridine ring are prime targets for substitution to explore additional binding pockets in a target protein. Reactions like Suzuki coupling can be employed to introduce aryl or heteroaryl groups, potentially enhancing π-π stacking interactions. mdpi.comnih.gov
Cyclization Strategies: The core pyridine ring can be fused with other rings to create more rigid and complex structures, such as thienopyridines, which have shown significant biological activities. researchgate.netnih.govbiorxiv.org
For example, a common synthetic route to introduce aryl groups at various positions on a chloropyridine ring involves a Suzuki coupling reaction, where the chloropyridine is reacted with a suitable boronic acid in the presence of a palladium catalyst. mdpi.comnih.gov Similarly, the synthesis of thioalkyl derivatives often involves the reaction of a chloropyridine with a corresponding thiol. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Profiling of Pyridine Derivatives
SAR studies are crucial for transforming a biologically active compound into a potential drug candidate. By synthesizing and testing a series of related analogs, researchers can identify the key structural features—or pharmacophores—responsible for the desired biological effect and refine the molecule to enhance potency and selectivity. nih.gov
The biological activity of pyridine derivatives is highly sensitive to the nature and position of substituents on the pyridine ring. eurochlor.org The introduction of a substituent like a chlorine atom can significantly improve the intrinsic biological activity of a molecule. eurochlor.org
Modifications and their potential impacts include:
Electronic Effects: Electron-withdrawing groups (like chlorine or nitro groups) and electron-donating groups (like amino or methoxy (B1213986) groups) alter the electron density of the pyridine ring. This can affect the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds or ionic interactions with biological targets. researchgate.netijnrd.org
Steric and Lipophilic Effects: The size, shape, and hydrophobicity of substituents play a critical role in how a molecule fits into a binding site. Increasing lipophilicity can enhance membrane permeability and access to intracellular targets, but excessive lipophilicity can lead to poor solubility and non-specific binding. nih.govnih.govnih.gov For example, in one study on pyridine-2-methylamine derivatives, antitubercular activity was found to be positively correlated with the calculated LogP (cLogP) values, suggesting that higher lipophilicity was beneficial for activity. nih.gov
Halogen Bonding: The chlorine atom at the 3-position of this compound could participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophile on the target protein. rsc.org
The following table summarizes SAR findings from studies on various pyridine derivatives, illustrating the impact of different substituents on biological activity.
| Base Scaffold | Position of Modification | Original Substituent | New Substituent | Change in Biological Activity | Reference |
| Pyrazolo[4,3-c]pyridine | Phenyl ring | Unsubstituted Phenyl | Naphthalene | 5- to 8-fold increase in potency | acs.org |
| Pyridine diamine | Phenyl ring | Unsubstituted Phenyl | para-Chloro or para-Fluoro | Reduction in EeAChE inhibition | nih.gov |
| Imidazo[1,2-a]pyridine (B132010) | Imidazo[1,2-a]pyridine core | Varied | Varied | Compound 28e showed IC50 of 38 nM | nih.gov |
| 3-(thiophen-2-ylthio)pyridine | Pyridine core | Varied | Varied | Compound 22 showed IC50 of 2.98 µM (HepG2) | nih.gov |
Positional isomerism, where substituents are located at different positions on the pyridine ring, has a profound impact on the molecule's biological activity. nih.gov The relative positions of the methylthio and chloro groups in this compound are critical. Moving the chlorine atom to the 4-, 5-, or 6-position would create isomers with different dipole moments, electronic distributions, and steric profiles.
These differences can drastically alter how the molecule interacts with its biological target. mdpi.com For instance, the position of the pyridine nitrogen atom itself is a key determinant of activity, as different isomers (e.g., imidazo[4,5-c]pyridines vs. imidazo[4,5-b]pyridines) can exhibit distinct SAR profiles. acs.org A study on acrylonitrile (B1666552) derivatives with pyridine cores demonstrated that positional isomers (pyridin-2-yl, -3-yl, or -4-yl) exhibited different photophysical properties and molecular structures, which would translate to different biological interactions. mdpi.com The specific arrangement of functional groups is therefore a key element to explore in the design of more potent and selective analogs. acs.org
Investigation of Mechanisms of Biological Action at a Molecular Level
Understanding how a compound exerts its biological effect at the molecular level is fundamental to drug development. For pyridine derivatives, common mechanisms include enzyme inhibition and receptor binding. colab.ws
Pyridine-containing molecules are known to be effective inhibitors of various enzymes. nih.gov The pyridine scaffold can interact with enzyme active sites through multiple non-covalent interactions, leading to the modulation of enzyme activity.
Kinase Inhibition: Many kinase inhibitors incorporate a pyridine ring, which can act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. A series of imidazo[1,2-a]pyridine derivatives were identified as potent inhibitors of NIMA related kinase 2 (Nek2), an enzyme overexpressed in various tumors. nih.gov Another study found that 3-(thiophen-2-ylthio)pyridine derivatives acted as multi-target kinase inhibitors, affecting FGFR2, FGFR3, and EGFR, among others. nih.gov
Cholinesterase Inhibition: Pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov
Other Enzymes: Research has shown pyridine derivatives inhibiting a wide range of other enzymes, including α-glucosidase (relevant to diabetes), urease, and lipoxygenase. nih.gov
The table below presents examples of pyridine derivatives and their enzyme inhibitory activities.
| Pyridine Derivative Class | Target Enzyme | Key Compound | IC50 Value | Reference |
| Imidazo[1,2-a]pyridines | Nek2 | Compound 28e | 38 nM | nih.gov |
| 3-(thiophen-2-ylthio)pyridines | FGFR2 | Compound 22 | 2.14 µM | nih.gov |
| Azinane-triazole derivatives | AChE | Compound 12d | 0.73 ± 0.54 µM | nih.gov |
| Azinane-triazole derivatives | BChE | Compound 12m | 0.038 ± 0.50 µM | nih.gov |
| Azinane-triazole derivatives | α-glucosidase | Compound 12n | 1.4-fold > acarbose | nih.gov |
The interaction of small molecules with protein receptors is a fundamental mechanism of drug action. The pyridine ring is a versatile scaffold for engaging in various types of interactions within a receptor's binding pocket.
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, a critical interaction for anchoring a ligand into its binding site. ijnrd.org
π-π Stacking: The aromatic nature of the pyridine ring allows it to engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the receptor pocket. This was observed in a molecular docking study of pyridine-2-methylamine derivatives with the MmpL3 protein, where the pyridine ring maintained π-π stacking with a tyrosine residue (Y646). nih.gov
Hydrophobic Interactions: The nonpolar regions of the pyridine ring and its substituents, such as the methylthio group, can form favorable hydrophobic interactions with nonpolar pockets of a receptor. smolecule.com
Molecular docking studies are often used to predict and analyze these binding interactions. For example, docking of pyridine-based thiadiazole derivatives into the active site of the COX-2 enzyme revealed substantial binding affinity, supporting their potential as anti-inflammatory agents. researchgate.net These computational models help rationalize observed SAR and guide the design of new analogs with improved binding affinity. chemrxiv.org
DNA Interaction Studies
Direct studies on the interaction between this compound and DNA have not been extensively reported. However, research on other substituted pyridine and heterocyclic derivatives suggests that such molecules can interact with DNA, an intracellular target for many therapeutic agents. researchgate.net The mode of interaction, which can include intercalation, groove binding, or electrostatic interactions, is highly dependent on the molecule's structure, planarity, and charge distribution. mdpi.commdpi.com
For instance, palladium(II) complexes of 2-chloroquinoline-3-yl-methylene-pyridin-2-amine have been shown to bind with Calf Thymus DNA (CT-DNA), likely via an intercalation mechanism. nih.gov This binding was indicated by hypochromic and bathochromic shifts in UV-Vis absorption spectra upon addition of DNA. nih.gov Similarly, various metal complexes featuring polypyridyl ligands, such as dipyridophenazine (dppz), are well-known for their ability to intercalate into the DNA double helix, leading to a "light-switch" effect where their luminescence significantly increases. mdpi.com
Studies on acridine-thiosemicarbazone derivatives also demonstrate DNA binding, with binding constants indicating a high affinity for CT-DNA base pairs. mdpi.com While these examples involve more complex structures than this compound, they highlight that the presence of a planar aromatic system (the pyridine ring) and atoms capable of forming coordination or hydrogen bonds (the chloro and methylthio groups) are features that can facilitate DNA interaction. The specific binding mode and affinity of this compound would require dedicated experimental investigation using techniques such as UV-Vis titration, fluorescence spectroscopy, and circular dichroism. mdpi.comnih.gov
Research into Potential Biological Targets and Pathways
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. mdpi.comekb.eg Modifications to the pyridine ring, such as the addition of chloro and methylthio groups, can significantly modulate this activity by altering the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Antimicrobial Activity Research
The antimicrobial potential of pyridine derivatives is well-documented. mdpi.comnih.gov However, research specifically on this compound is scarce. A study involving a series of new 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives, which bear some structural resemblance to the target compound (notably the 2-thioalkyl group on a heterocyclic core), found no antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and other tested strains. researchgate.net
| Compound | Test Organism | Activity (MIC in µg/mL) |
|---|---|---|
| Compound 3 (a quinazoline (B50416) deriv.) | S. aureus | 12.5 |
| C. albicans | 25 | |
| Compound 7 (a quinazoline deriv.) | E. coli | 12.5 |
| A. fumigatus | 12.5 | |
| Compound 17 (a quinazoline deriv.) | P. aeruginosa | 6.25 |
| T. mentagrophytes | 6.25 | |
| Ampicillin (Standard) | S. aureus | 6.25 |
| Amphotericin B (Standard) | C. albicans | 1.56 |
Anticancer Activity Research
Numerous pyridine derivatives have been investigated as potential anticancer agents, targeting various pathways involved in cancer progression. ekb.egarabjchem.org While this compound itself has not been highlighted in major anticancer screening studies, related molecular structures have shown promise.
For instance, novel pyridine-thiazole hybrid molecules have demonstrated significant cytotoxic action against a panel of tumor cell lines. mdpi.comnih.gov One such compound, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, showed a half-maximal inhibitory concentration (IC50) of 0.57 µM in acute human promyelocytic leukemia (HL-60) cells, while being significantly less toxic to normal human cell lines. mdpi.com The mechanism for some of these hybrids may be related to inducing genetic instability in tumor cells. mdpi.com Another study on thiophenyl thiazolyl-pyridine hybrids identified compounds with promising cytotoxic activities against human lung cancer (A549) cells, with IC50 values comparable to the standard drug doxorubicin. nih.gov These studies underscore that the pyridine moiety is a viable scaffold for the design of new anticancer agents.
| Compound | Cancer Cell Line | Activity (IC50 in µM) |
|---|---|---|
| Compound 3 (Pyridine-Thiazole Hybrid) | HL-60 (Leukemia) | 0.57 |
| HaCaT (Normal Keratinocytes) | >50 | |
| Compound 4 (Pyridine-Thiazole Hybrid) | LOX IMVI (Melanoma) | 0.312 |
| HaCaT (Normal Keratinocytes) | >50 | |
| Doxorubicin (Standard) | HL-60 (Leukemia) | 0.01 |
| HaCaT (Normal Keratinocytes) | 0.12 |
Anti-inflammatory Activity Research
Derivatives of pyridine and related heterocycles are known to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.govmdpi.comunina.it Research on 2-[(Phenylthio)methyl]pyridine derivatives, which share a thio-substituted pyridine core, showed that they could inhibit the dermal reverse passive Arthus reaction in rats, a model of immune-complex-mediated inflammation. nih.gov Their activity pattern was noted to be similar to that of hydrocortisone. nih.gov
Furthermore, studies on thieno[2,3-b]pyridine (B153569) derivatives identified compounds with strong anti-inflammatory and analgesic activity. actabiomedica.ru The mechanism of action for many pyridine- and pyrimidine-based anti-inflammatory agents involves the suppression of prostaglandin (B15479496) E2 (PGE2) production through the inhibition of COX enzymes. nih.gov The specific effect of the 2-methylthio and 3-chloro substitutions on this activity would need to be determined experimentally.
| Compound | Model | Observed Effect |
|---|---|---|
| AZ023 (Thienopyridine derivative) | Dextran-induced rat paw edema | Strong anti-inflammatory activity |
| AZ023 (Thienopyridine derivative) | Hot-plate analgesic assay | Pronounced analgesic activity (14.5x > Metamizole) |
| AZ331 (1,4-Dihydropyridine derivative) | Dextran-induced rat paw edema | Strong anti-inflammatory activity (2.5x > Nimesulide) |
| AZ331 (1,4-Dihydropyridine derivative) | Hot-plate analgesic assay | Pronounced analgesic activity (9.5x > Metamizole) |
| Nimesulide (Standard) | Dextran-induced rat paw edema | Reference anti-inflammatory activity |
Antituberculosis Activity Research
The search for new antituberculosis drugs is a global health priority, and heterocyclic compounds are a major focus of this research. mdpi.commdpi.com Notably, a new group of 2-thiopyridine derivatives was found to have potent antibacterial activity against both actively growing and dormant Mycobacterium tuberculosis cells. documentsdelivered.com This is particularly significant because dormant mycobacteria are phenotypically resistant to many standard antibiotics. documentsdelivered.com
Another structure-based drug design study identified pyridine-2-methylamine derivatives as potent inhibitors of the essential mycobacterial membrane protein MmpL3. nih.gov The most potent compound from this series exhibited high activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates of M. tuberculosis. nih.gov Given that this compound is a 2-substituted pyridine, these findings suggest that it could be a valuable scaffold for further exploration in the development of novel antitubercular agents.
| Compound | Target | Activity against M. tuberculosis H37Rv (MIC in µg/mL) |
|---|---|---|
| Compound 21 (Pyridine-2-methylamine deriv.) | MmpL3 | 1 |
| Compound 37 (Pyridine-2-methylamine deriv.) | MmpL3 | 0.125 |
| Compound 62 (Pyridine-2-methylamine deriv.) | MmpL3 | 0.016 |
Antiviral Activity Research
Pyridine and its derivatives have been explored for their antiviral properties against a range of viruses. mdpi.com While no specific antiviral data exists for this compound, studies on related compounds provide context. A series of 2-substituted methylthio-1,3,4-oxadiazole derivatives containing a pyrimidine (B1678525) moiety were synthesized and showed good curative effects against the Tobacco Mosaic Virus (TMV). nih.gov One compound, in particular, demonstrated better activity than the commercial agent Ningnanmycin. nih.gov
In another study, methylthio-formycin (SMeFM), an adenosine (B11128) analog, was identified as a potent inhibitor of influenza A and B virus propagation, with half-maximal inhibitory concentrations (IC50) in the nanomolar range. nih.gov Although structurally distinct from a simple pyridine, these examples show that the methylthio group can be a component of highly active antiviral compounds. The antiviral potential of alkaloids, many of which are heterocyclic, is also an active area of research, with mechanisms including the inhibition of nucleic acid synthesis or viral entry. mdpi.com
| Compound | Virus | Activity (EC50 / IC50) |
|---|---|---|
| Compound 8i (Methylthio-oxadiazole deriv.) | Tobacco Mosaic Virus (TMV) | EC50 = 246.48 µg/mL |
| Ningnanmycin (Standard) | Tobacco Mosaic Virus (TMV) | EC50 = 301.83 µg/mL |
| Methylthio-formycin (SMeFM) | Influenza A Virus | IC50 = 34.1 nM |
| Methylthio-formycin (SMeFM) | Influenza B Virus | IC50 = 37.9 nM |
Molecular Docking and Ligand-Target Interactions
In the absence of empirical data for this compound, molecular docking simulations serve as a valuable computational tool to predict its potential binding modes and interactions with various biological targets. Such in silico studies can provide hypotheses about the compound's mechanism of action and guide further experimental validation. The 3-chloropyridine (B48278) and 2-methylthio moieties would be key features in these interactions.
Molecular docking studies on related pyridine and pyrimidine derivatives have demonstrated the importance of specific structural features for target engagement. nih.govimist.mamdpi.commdpi.comsemanticscholar.org For example, the pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking or hydrophobic interactions with amino acid residues within a protein's active site. The chlorine atom at the 3-position could engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methylthio group at the 2-position can contribute to hydrophobic interactions and may also be involved in other types of contacts depending on the topology of the binding pocket.
A hypothetical molecular docking study of this compound against a putative kinase target, for instance, might reveal the following potential interactions:
Hydrogen Bonding: The pyridine nitrogen atom could form a hydrogen bond with a backbone amide proton of a key residue in the hinge region of the kinase.
Hydrophobic Interactions: The pyridine ring and the methyl group of the methylthio substituent could fit into a hydrophobic pocket lined with nonpolar amino acids.
Halogen Bonding: The chlorine atom at the 3-position could interact with an electron-rich atom, such as a backbone carbonyl oxygen, in the active site.
| Potential Interaction Type | Interacting Moiety of this compound | Potential Interacting Partner on a Biological Target |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Backbone NH of amino acid (e.g., in kinase hinge region) |
| Hydrophobic Interactions | Pyridine Ring, Methyl Group | Nonpolar amino acid residues (e.g., Leucine, Valine, Alanine) |
| Halogen Bond | Chlorine at C3 | Carbonyl oxygen of an amino acid backbone or side chain |
| π-π Stacking | Pyridine Ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) |
Pharmacokinetic Studies (e.g., Brain Uptake, Oral Bioavailability) in a Research Context
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its potential as a research tool or therapeutic agent. While no specific pharmacokinetic data for this compound has been published, insights can be drawn from studies on structurally related molecules.
Oral Bioavailability: The oral bioavailability of a compound is influenced by its solubility, permeability, and first-pass metabolism. The physicochemical properties of this compound, such as its lipophilicity (logP), will play a significant role. The presence of both a somewhat polar pyridine ring and lipophilic chloro and methylthio groups suggests that the compound may have moderate lipophilicity, which is often favorable for oral absorption. However, extensive metabolism in the liver could reduce its systemic exposure after oral administration.
The table below summarizes the general physicochemical properties that would influence the pharmacokinetic profile of this compound and provides a qualitative prediction of its potential properties based on its structure.
| Pharmacokinetic Parameter | Influencing Factors | Predicted Property for this compound |
| Oral Bioavailability | Solubility, Permeability (Lipophilicity), First-Pass Metabolism | Potentially moderate, but dependent on metabolic stability. |
| Brain Uptake (BBB Penetration) | Molecular Weight, Lipophilicity (logP), Hydrogen Bonding Potential | Possible, given its small size, but would need experimental verification. |
| Metabolic Stability | Susceptible functional groups (e.g., methylthio) | The methylthio group could be a site of oxidation by cytochrome P450 enzymes. |
It is crucial to note that these are predictions based on general principles and data from related compounds. Definitive pharmacokinetic profiling of this compound would require in vitro metabolism studies using liver microsomes and in vivo studies in animal models to determine its actual oral bioavailability, brain uptake, and other key pharmacokinetic parameters.
Catalytic Applications and Roles in Reaction Development
2-Chloropyridine (B119429) as a Ligand in Catalytic Systems
2-Chloropyridine and its derivatives can function as ligands in transition metal-catalyzed reactions, influencing the catalyst's activity, selectivity, and stability. The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons that can coordinate to a metal center, while the chlorine substituent can modulate the electronic properties of the ligand.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, pyridine-based ligands are instrumental. nih.govacs.org The coordination of the pyridine ligand to the palladium center can affect the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. For instance, the basicity of the pyridine ligand can correlate with the catalytic efficiency, with more basic ligands sometimes leading to higher reaction yields. nih.govacs.org However, steric hindrance from substituents on the pyridine ring can also play a crucial role. nih.govacs.org While some studies have successfully employed 2-chloropyridine in Suzuki-Miyaura reactions, others have noted challenges, suggesting that the reactivity can be highly dependent on the specific catalyst system and reaction conditions. rsc.orgsemanticscholar.org The use of sterically hindered N-heterocyclic carbene ligands has shown promise in controlling the regioselectivity of cross-coupling reactions involving dichloropyridines. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions Utilizing Pyridine-Type Ligands
| Reaction Type | Catalyst System | Substrate Example | Key Finding |
| Suzuki-Miyaura Coupling | Pd(OAc)2 / Ligand | 2,4-Dichloropyridine | Ligand choice can invert the typical site-selectivity of the reaction. nih.gov |
| Heck Coupling | Pd(II) complexes with pyridyl ligands | Aryl iodide | Complexes demonstrate high catalytic activity. nih.gov |
| Carbonylation | [PdL2Cl2] (L=substituted pyridine) | Nitrobenzene | Catalytic efficiency correlates with ligand basicity. nih.govacs.org |
Nickel catalysis offers a more cost-effective alternative to palladium for many cross-coupling reactions. 2-Chloropyridines have been successfully used as substrates in nickel-catalyzed cross-electrophile coupling reactions with alkyl bromides to synthesize 2-alkylated pyridines. nih.govnih.gov These reactions can be achieved using a nickel catalyst in conjunction with a specific ligand, such as bathophenanthroline, and are conducted in a solvent like DMF. nih.govnih.gov Interestingly, some nickel-catalyzed reductive couplings of 2-halopyridines can proceed efficiently even without an external ligand, using a simple nickel salt like NiCl2·6H2O. acs.org However, the success of nickel-catalyzed Suzuki-Miyaura cross-coupling reactions with 2-chloropyridine can be challenging, with some catalyst systems showing poor reactivity for this specific substrate. rsc.org
Table 2: Nickel-Catalyzed Cross-Coupling of 2-Chloropyridines
| Reaction | Catalyst/Ligand | Co-reactant | Product Type |
| Cross-electrophile coupling | Nickel/bathophenanthroline | Alkyl bromides | 2-Alkylated pyridines nih.govnih.gov |
| Reductive homocoupling | NiCl2·6H2O (ligand-free) | Zn-LiCl | 2,2'-Bipyridines acs.org |
| C-O Cross-coupling | PhPAd-DalPhos/NiCOD2 | Phenols | Pyridyl-O-aryl frameworks acs.org |
Role of 2-Chloropyridine in Amide Activation for Heterocycle Synthesis
2-Chloropyridine plays a role in the activation of amides for the synthesis of heterocyclic compounds. One method involves the use of 2-chloropyridine in combination with trifluoromethanesulfonic anhydride (B1165640) to activate N-vinyl and N-aryl amides. researchgate.net This activation generates a reactive intermediate that can then undergo nitrile addition and cycloisomerization to form pyrimidine (B1678525) and quinazoline (B50416) derivatives. researchgate.net This transformation highlights the utility of 2-chloropyridine in facilitating the construction of complex heterocyclic scaffolds from readily available amides. In some cases, a quinoline-based base, particularly 2,4-dichloroquinoline, has been found to be essential for promoting both amide activation and subsequent cyclization steps. nih.gov
Pyridine Derivatives as Bases in Organic Transformations
Pyridine and its derivatives are widely used as bases in a variety of organic reactions. wikipedia.orgnih.gov The basicity of pyridine stems from the lone pair of electrons on the nitrogen atom, which is not delocalized within the aromatic π-system. wikipedia.orgpharmaguideline.com This allows pyridine to act as a proton acceptor, neutralizing acids generated during a reaction, or to function as a catalyst itself.
In esterifications and acylations, pyridine can activate carboxylic acid chlorides and anhydrides. wikipedia.org It is also employed as a base in condensation reactions, such as the Knoevenagel condensation, and in elimination reactions. wikipedia.orgyoutube.com The basicity of pyridine can be tuned by the introduction of substituents on the ring. Electron-donating groups increase the basicity, while electron-withdrawing groups decrease it. This modulation of basicity allows for the selection of an appropriate pyridine derivative for a specific transformation. researchgate.net
Investigation of Catalytic Mechanisms and Intermediates
Understanding the mechanisms of catalytic reactions is crucial for their optimization and the development of new transformations. In palladium-catalyzed reactions involving pyridine ligands, the lability of the palladium(II) complexes can be studied using techniques like NMR spectroscopy to follow ligand substitution processes. acs.org For nickel-catalyzed reactions, the speciation of the catalyst during the reaction can be investigated using 31P{1H} NMR spectroscopy when phosphine (B1218219) ligands are employed. rsc.org
In the context of amide activation, the formation of reactive intermediates such as keteniminium or nitrilium species is a key mechanistic feature. nih.gov The fate of these intermediates can be influenced by the substrate structure and reaction conditions, leading to different product outcomes. nih.gov The direct detection of catalytic intermediates, for example in rhenium bipyridine-catalyzed CO2 reduction, can be achieved using techniques like transient-resolved infrared (TRIR) spectroscopy, providing valuable insights into the catalytic cycle. diva-portal.org
Applications As Synthetic Intermediates for Advanced Molecules
Precursors for Pharmaceutical Intermediates
The unique electronic and steric properties of 2-Methylthio-3-chloropyridine make it an attractive starting material for the synthesis of various pharmaceutical intermediates. The chloro and methylthio groups offer regioselective sites for nucleophilic substitution and oxidation, respectively, while the pyridine (B92270) ring itself can participate in a range of chemical transformations.
Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. While direct synthesis from this compound is not extensively documented in readily available literature, analogous structures are synthesized through multi-component reactions. For instance, an efficient one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been developed starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com This method, which simultaneously forms C-N and C-S bonds, highlights a general strategy that could potentially be adapted for derivatives of this compound.
The reaction proceeds under mild conditions and demonstrates a broad substrate scope. Below is a table summarizing the synthesis of various substituted imidazo[1,5-a]pyridines using this methodology.
| Entry | Aldehyde | Sulfinate | Product | Yield (%) |
| 1 | Benzaldehyde | Sodium benzenesulfinate | 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | 41 |
| 2 | 4-Fluorobenzaldehyde | Sodium benzenesulfinate | 3-(4-fluorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 73 |
| 3 | 3-Nitrobenzaldehyde | Sodium p-toluenesulfinate | 3-(3-nitrophenyl)-1-(p-tolylthio)imidazo[1,5-a]pyridine | 67 |
| 4 | 2-Chlorobenzaldehyde | Sodium 4-fluorobenzenesulfinate | 3-(2-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine | 73 |
| 5 | Thiophene-2-carbaldehyde | Sodium benzenesulfinate | 1-(phenylthio)-3-(thiophen-2-yl)imidazo[1,5-a]pyridine | 32 |
This table showcases the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives from 2-aminomethylpyridines, demonstrating a potential synthetic route for analogous compounds.
Quinoxaline (B1680401) derivatives are another important class of heterocyclic compounds with a wide range of pharmacological applications. The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While the direct use of this compound in the synthesis of quinoxaline derivatives is not prominently reported, the functional groups present in the molecule suggest its potential as a precursor to appropriately substituted dicarbonyl compounds or other reactive intermediates required for quinoxaline synthesis.
Paroxetine (B1678475) is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used as an antidepressant. Its synthesis involves the construction of a substituted piperidine (B6355638) ring. Although various synthetic routes to paroxetine have been developed, the involvement of this compound as a key intermediate is not described in the examined literature. The established synthesis pathways for paroxetine typically employ different starting materials and synthetic strategies. google.comgoogle.com
Intermediates in Agrochemical Research and Development
The pyridine ring is a common scaffold in many agrochemicals due to its favorable biological activity and metabolic stability. The presence of both a chloro and a methylthio group in this compound provides two distinct points for chemical modification, making it a potentially valuable intermediate in the development of new herbicides and fungicides.
While specific examples of herbicides or fungicides derived directly from this compound are not detailed in the available patents, the structural motifs are present in existing agrochemicals. For instance, certain patented herbicidal compositions contain compounds with substituted pyridine rings. google.comgoogle.com Furthermore, some fungicidal mixtures include complex heterocyclic compounds containing sulfur and nitrogen, such as prothioconazole, a triazole-thione derivative. google.com The reactivity of the chloro and methylthio groups in this compound suggests its potential utility in the synthesis of such complex heterocyclic systems for agrochemical applications.
Building Blocks for Complex Heterocyclic Systems
The combination of a pyridine core with reactive chloro and methylthio substituents makes this compound a versatile building block for the synthesis of more complex heterocyclic systems. The pyridine nitrogen can act as a nucleophile or a base, the chloro group is susceptible to nucleophilic substitution, and the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, further increasing its synthetic utility. These functional handles allow for the construction of fused ring systems and the introduction of diverse functionalities, leading to novel molecular scaffolds with potential applications in materials science and medicinal chemistry. uniurb.itmdpi.com
Derivatization for Material Science Applications (e.g., Optoelectronic Devices)
While direct, large-scale applications of this compound in material science are not extensively documented in mainstream literature, its molecular structure provides versatile functional groups for derivatization into advanced materials for optoelectronics. The presence of a chloro substituent, a methylthio group, and an electron-deficient pyridine ring makes it a valuable precursor for synthesizing complex conjugated molecules and polymers used in devices like Organic Light-Emitting Diodes (OLEDs). scientific.netrsc.orgresearchgate.net
The primary strategy for integrating this pyridine-based building block into functional materials involves transition-metal-catalyzed cross-coupling reactions. The chlorine atom at the 3-position serves as a reactive site for forming new carbon-carbon bonds, a fundamental process in the synthesis of conjugated polymers. nih.govwiley-vch.de Methodologies such as Suzuki, Stille, and direct C-H arylation polycondensation can be employed to link the this compound unit with other aromatic monomers, such as thiophenes, fluorenes, or carbazoles. rsc.orgmdpi.comrsc.org
This derivatization allows for the precise engineering of molecular properties:
Building Donor-Acceptor (D-A) Systems: The electron-deficient pyridine core can act as an acceptor unit. By coupling it with electron-rich aromatic systems (donors), materials with intramolecular charge transfer (ICT) characteristics can be synthesized. rsc.org These D-A structures are crucial for tuning the frontier molecular orbital (HOMO/LUMO) energy levels, which dictates the material's electronic and optical properties. rsc.org
Polymer Backbone Engineering: By creating polymers, the individual properties of the derivatized this compound monomer can be extended into a macromolecular system. The inclusion of the pyridine unit in the polymer backbone can enhance electron transport capabilities, improve thermal stability, and influence film morphology. rsc.orgrsc.org
These tailored materials have potential applications as charge-transporting layers in OLEDs. Pyridine-based materials are well-suited for use as Electron Transport Materials (ETMs) due to the electron-deficient nature of the pyridine ring, which facilitates smooth electron injection and transport. rsc.orgresearchgate.net Depending on the donor moieties attached, they could also be developed into Hole Transport Materials (HTMs). rsc.orgnih.gov
The performance of such hypothetical materials derived from this compound can be projected based on known pyridine-based systems. The table below illustrates how different derivatizations could impact key optoelectronic properties.
Table 1: Projected Optoelectronic Properties of Hypothetical Polymers Derived from this compound
| Polymer Structure (Repeating Unit) | HOMO Level (eV) | LUMO Level (eV) | Energy Gap (eV) | Potential Application |
|---|---|---|---|---|
| 2-Methylthio-pyridine coupled with Thiophene | -5.5 | -3.0 | 2.5 | Green/Yellow Emitter (OLED) |
| 2-Methylthio-pyridine coupled with Fluorene | -5.8 | -2.7 | 3.1 | Blue Emitter / HTL (OLED) |
Note: The data in this table are illustrative examples based on typical values for similar classes of conjugated polymers and are intended to demonstrate the effect of derivatization. mdpi.comtandfonline.com
Advanced Characterization and Spectroscopic Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Methylthio-3-chloropyridine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. Although specific experimental spectra for this compound are not publicly available, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally related compounds such as 2-chloropyridine (B119429), 3-chloropyridine (B48278), and various methyl-substituted pyridines. rsc.orgrsc.orghmdb.caresearchgate.netuci.edu
In a ¹H NMR spectrum, the protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom, as well as the electron-donating nature of the methylthio group. The protons on the methyl group of the methylthio substituent would likely appear as a singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum would provide complementary information, with each unique carbon atom in the molecule generating a separate signal. The carbon atom attached to the chlorine would be significantly influenced by its electronegativity, as would the carbons adjacent to the nitrogen atom and the sulfur atom.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.20 - 7.40 | Doublet of doublets |
| H-5 | 7.00 - 7.20 | Doublet of doublets |
| H-6 | 8.10 - 8.30 | Doublet of doublets |
| -SCH₃ | 2.40 - 2.60 | Singlet |
Note: This is a predictive table based on analogous structures.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | 155 - 160 |
| C-3 | 130 - 135 |
| C-4 | 120 - 125 |
| C-5 | 118 - 123 |
| C-6 | 145 - 150 |
| -SCH₃ | 15 - 20 |
Note: This is a predictive table based on analogous structures.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular mass and provide key insights into its structure.
In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted Fragmentation Pattern for this compound
| m/z Value | Possible Fragment | Notes |
| 159/161 | [C₆H₆ClNS]⁺ | Molecular ion (M⁺) with chlorine isotope pattern. |
| 144/146 | [C₅H₃ClNS]⁺ | Loss of a methyl group (-CH₃). |
| 124 | [C₅H₄ClN]⁺ | Loss of the methylthio radical (•SCH₃). |
| 112 | [C₆H₆NS]⁺ | Loss of a chlorine atom (-Cl). |
Note: This is a predictive table based on analogous structures.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be generated, which reveals the positions of the atoms in the crystal lattice.
Although a crystal structure for this compound has not been reported in publicly accessible databases, studies on similar pyridine derivatives have demonstrated the utility of this technique in confirming molecular geometry and identifying non-covalent interactions such as hydrogen bonding and π-stacking, which influence the packing of molecules in the crystal. researchgate.netsciencepublishinggroup.comresearchgate.net The determination of the crystal structure of this compound would provide invaluable data for understanding its physical properties and chemical reactivity.
Vibrational Spectroscopy (IR, Raman) and Normal Coordinate Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are used to identify functional groups and to obtain a "fingerprint" of the molecule.
The IR spectrum of this compound would show characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds. Key expected vibrations include C-H stretching of the pyridine ring and the methyl group, C=C and C=N stretching vibrations of the aromatic ring, and the C-Cl and C-S stretching vibrations.
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.
While experimental IR and Raman spectra for this compound are not available, data for related molecules like 3-chloropyridine and 2-methyl, 3-chloroaniline (B41212) can be used to predict the regions where characteristic vibrational bands would appear. ias.ac.inresearchgate.net Normal coordinate analysis, a computational method, can be used to assign the observed vibrational bands to specific molecular motions. researchgate.netmdpi.comencyclopedia.pub
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C/C=N Ring Stretch | 1400 - 1600 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
| C-S Stretch | 600 - 700 | IR, Raman |
Note: This is a predictive table based on analogous structures.
UV-Vis Spectroscopy in Mechanistic Investigations
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems. The pyridine ring in this compound is an aromatic system, and its UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.
The positions and intensities of these absorption bands can be influenced by the substituents on the pyridine ring and the solvent used for the measurement. researchgate.netresearchgate.net UV-Vis spectroscopy can be employed in mechanistic investigations to monitor the progress of reactions involving this compound by observing changes in the absorption spectrum over time. While no specific UV-Vis spectrum for this compound is documented in the search results, studies on other pyridine derivatives show characteristic absorptions that can be used for qualitative and quantitative analysis. sharif.edu
Hyphenated Techniques in Chemical Characterization
Hyphenated techniques combine a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a spectroscopic detection method, most commonly mass spectrometry (MS). These powerful techniques, like GC-MS and LC-MS, are essential for the analysis of complex mixtures and for the unequivocal identification of individual components. ijpsjournal.comscribd.comijnrd.orglongdom.orgsaspublishers.com
For the analysis of this compound, GC-MS would be a suitable technique. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then provide a mass spectrum of the pure compound, allowing for its positive identification and quantification.
LC-MS could also be employed, particularly if the compound is part of a more complex, less volatile mixture. The liquid chromatograph would perform the separation, and the mass spectrometer would provide detection and structural information. The use of tandem mass spectrometry (MS/MS) in conjunction with these separation techniques can provide even more detailed structural information through controlled fragmentation of the molecular ion.
The application of these hyphenated techniques would be crucial for quality control, metabolic studies, and environmental analysis involving this compound.
Future Research Directions and Emerging Opportunities
Exploration of Novel Reactivity Patterns
The reactivity of 2-Methylthio-3-chloropyridine is dictated by its distinct functional components: the pyridine (B92270) ring, the chloro group, and the methylthio group. Future research can focus on leveraging these features to uncover new chemical transformations.
The chlorine atom at the 3-position of the pyridine ring is a key site for modification. While generally less reactive towards nucleophilic aromatic substitution than halogens at the 2- or 4-positions, it is an excellent handle for transition metal-catalyzed cross-coupling reactions. Research into its participation in Suzuki-Miyaura, Kumada-Tamao-Corriu, and Buchwald-Hartwig couplings could yield a diverse library of 3-substituted pyridine derivatives. rsc.orgresearchgate.netacs.org For instance, nickel-catalyzed Suzuki-Miyaura reactions have been shown to be effective for 3-chloropyridine (B48278), suggesting a viable pathway for creating new carbon-carbon bonds at this position. rsc.org
The 2-methylthio group offers another avenue for reactivity. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the pyridine ring and potentially activate other positions for nucleophilic attack. Furthermore, the pyridinyl radicals, formed through single-electron reduction of pyridinium (B92312) ions, could offer unique coupling opportunities with allylic radicals, presenting a novel strategy for functionalization. acs.org
Potential reactivity patterns for exploration are summarized below:
| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Outcome |
| Suzuki-Miyaura Coupling | C3-Cl | Palladium or Nickel catalysts, Boronic acids | Aryl- or heteroaryl-substituted pyridines |
| Buchwald-Hartwig Amination | C3-Cl | Palladium catalysts, Amines | 3-amino-2-methylthiopyridine derivatives |
| Oxidation | S-CH₃ | Oxidizing agents (e.g., m-CPBA) | 2-(Methylsulfinyl)- or 2-(Methylsulfonyl)-3-chloropyridine |
| Radical Coupling | Pyridine Ring | Photochemical methods, Radical precursors | C-H functionalization at various positions |
Development of Sustainable Synthetic Routes
Traditional synthetic methods for pyridine derivatives often involve harsh conditions and hazardous reagents. The development of sustainable, "green" synthetic routes for this compound is a critical area for future research. Green chemistry principles, such as atom economy, use of renewable feedstocks, and energy efficiency, can guide this development. nih.gov
Microwave-assisted organic synthesis is a proven green chemistry tool that can accelerate reaction times, improve yields, and reduce energy consumption in the creation of pyridine derivatives. nih.govacs.org One-pot multicomponent reactions, which combine several steps into a single operation, offer a highly efficient and atom-economical approach to building complex pyridine scaffolds, minimizing waste and simplifying purification. nih.govacs.org
Another promising avenue is biocatalysis, using whole cells or isolated enzymes to perform specific chemical transformations under mild, aqueous conditions. rsc.org This could be applied to either the synthesis of the pyridine core or the introduction of the chloro and methylthio functional groups with high selectivity.
Key sustainable strategies could include:
| Strategy | Principle | Potential Application to Synthesis |
| Microwave-Assisted Synthesis | Energy Efficiency, Reduced Reaction Time | Acceleration of chlorination or thiolation steps. nih.gov |
| Multicomponent Reactions | Atom Economy, Process Simplification | One-pot assembly of the substituted pyridine ring from simpler acyclic precursors. acs.org |
| Biocatalysis | Mild Conditions, High Selectivity | Enzymatic introduction of the methylthio group or resolution of chiral derivatives. rsc.org |
| Green Solvents | Reduced Environmental Impact | Replacing traditional volatile organic compounds (VOCs) with water, ionic liquids, or supercritical fluids. |
Expansion of Biological Application Scope
Pyridine and its derivatives are integral components of many biologically active compounds, finding extensive use in both the pharmaceutical and agrochemical industries. innospk.comagropages.comresearchgate.net The specific combination of substituents in this compound makes it a valuable scaffold for screening and development in these areas.
In pharmaceuticals, pyridine derivatives have shown a wide range of activities, including anti-inflammatory properties. researchgate.netnih.gov The 2-[(Phenylthio)methyl]pyridine scaffold, for example, has been identified in new anti-inflammatory agents. nih.gov This suggests that this compound could serve as a precursor or analog for novel therapeutic agents.
In the agrochemical sector, chlorinated pyridine derivatives are foundational to numerous herbicides and pesticides. innospk.comagropages.com For instance, 3-methylpyridine (B133936) is a precursor to intermediates used in the production of insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com Similarly, trifluoromethylpyridine (TFMP) derivatives are used in a variety of crop-protection products. nih.gov The structural motifs present in this compound make it a prime candidate for synthesis and evaluation as a novel agrochemical.
| Area | Potential Application | Rationale based on Related Compounds |
| Pharmaceuticals | Anti-inflammatory Agents | Derivatives of 2-(phenylthio)pyridine show anti-inflammatory activity. nih.gov |
| Antifungal Agents | Pyrithione, an antifungal, is synthesized from 2-chloropyridine (B119429). innospk.com | |
| Agrochemicals | Insecticides | Chlorinated methylpyridines are key intermediates for neonicotinoid insecticides. agropages.com |
| Herbicides | Pyridine-based compounds are a major class of auxin-mimic herbicides. researchgate.net | |
| Fungicides | Pyridine-containing fungicides like fluopicolide (B166169) and picoxystrobin (B33183) are commercially significant. nih.gov |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Synthesis Prediction
Reactivity and Property Prediction: ML models can predict the regioselectivity of reactions, such as C-H functionalization on heterocyclic compounds, helping chemists to design experiments more effectively. researchgate.netnih.gov This could be used to predict the most likely site of further substitution on the this compound ring. Furthermore, AI can predict physicochemical properties and potential biological activities, allowing for the in silico screening of virtual libraries based on this scaffold before committing to laboratory synthesis. cmu.edubath.ac.uk
| AI/ML Application | Specific Use Case for this compound | Potential Impact |
| Retrosynthesis Planning | Proposing synthetic routes from commercially available starting materials. acs.org | Faster identification of efficient and sustainable synthesis pathways. |
| Reaction Outcome Prediction | Predicting the major product and yield for cross-coupling reactions. | Reduced experimental optimization time and resource expenditure. |
| Property Prediction | Forecasting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | Early-stage deselection of candidates with poor drug-like properties. |
| Virtual Screening | Identifying derivatives with high predicted binding affinity to a biological target. | Prioritizing synthesis of the most promising compounds for biological testing. |
Advanced Materials Applications
The electronic properties of pyridine derivatives make them attractive candidates for use in advanced materials, particularly in the field of organic electronics. rsc.org Donor-acceptor based pyridine compounds have been successfully used as charge-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org
The this compound molecule contains an electron-deficient pyridine core, further influenced by the electron-withdrawing chlorine atom and the sulfur-containing methylthio group. This electronic structure could be exploited by incorporating the molecule as a building block into larger conjugated systems for organic semiconductors. google.com
Thiophene-based polymers are widely studied for their electronic properties and applications in organic thin-film transistors, photovoltaics, and sensors. researchgate.netresearchgate.netrsc.org By analogy, incorporating the this compound unit into a polymer backbone could tune the material's electronic energy levels, charge mobility, and film-forming properties. The sulfur atom could enhance intermolecular interactions, while the chlorine atom provides a site for post-polymerization modification. Such polymers could find use in intrinsically stretchable and conductive materials. acs.org
| Material Class | Potential Role of this compound | Desired Properties |
| Organic Semiconductors | Electron-transporting material in OLEDs or solar cells. rsc.orggoogle.com | High electron mobility, suitable HOMO/LUMO energy levels. |
| Conductive Polymers | Monomer unit for electropolymerization. acs.org | Electrical conductivity, thermal stability, processability. |
| Metal-Organic Frameworks (MOFs) | Precursor for a chelating ligand. smolecule.com | Porosity, catalytic activity, sensing capabilities. |
| Electrochromic Materials | Component in polymers that change color with applied voltage. | Reversible color switching, high contrast, durability. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Methylthio-3-chloropyridine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of this compound can be adapted from protocols for analogous chloropyridines. For example, chlorination using PCl₅ in POCl₃ under reflux (80–100°C) has been effective for introducing chlorine substituents in similar systems . To introduce the methylthio group, thiolation via nucleophilic substitution with NaSMe or (CH₃)₂S₂ under basic conditions (e.g., K₂CO₃ in DMF) is recommended. Optimization should focus on:
- Temperature : Excessive heat may lead to decomposition; maintain 60–80°C for thiolation.
- Catalyst : Use catalytic CuI to accelerate sulfur insertion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
- Data Table :
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Chlorination | PCl₅ in POCl₃, 80°C | 60–75% |
| Thiolation | NaSMe, K₂CO₃, DMF, 70°C | 50–65% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons at δ 7.2–8.5 ppm. The methylthio group (-SMe) appears as a singlet at δ 2.5–2.7 ppm .
- ¹³C NMR : The chloro-substituted carbon resonates at δ 125–135 ppm, while the methylthio carbon appears at δ 15–20 ppm.
- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the molecular weight (173.65 g/mol). Fragmentation patterns often include loss of Cl (35/37 amu) and SMe (47 amu).
- IR Spectroscopy : C-Cl stretching at 550–650 cm⁻¹ and C-S stretching at 600–700 cm⁻¹ .
Advanced Research Questions
Q. How can computational chemistry tools like GAMESS aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Structure Analysis : Use GAMESS to perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map molecular orbitals. The LUMO (lowest unoccupied molecular orbital) of the chloro-substituted carbon indicates susceptibility to nucleophilic attack .
- Transition State Modeling : Identify activation energies for substitution pathways (e.g., SNAr vs. radical mechanisms). Compare with experimental kinetic data to validate computational models.
- Key Insight : The electron-withdrawing chloro group lowers the LUMO energy, enhancing reactivity toward amines or thiols.
Q. How should researchers address discrepancies in reported reaction kinetics or thermodynamic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Replicate experiments using standardized conditions (solvent, temperature, reagent purity). For example, discrepancies in hydrolysis rates may arise from solvent polarity effects (e.g., DMSO vs. water) .
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. Use tools like R or Python’s SciPy to quantify uncertainty .
- Controlled Variables : Document humidity, oxygen levels, and light exposure, as chloropyridines are prone to photodegradation .
Q. What strategies can be employed to elucidate the electronic effects of the methylthio and chloro substituents on the pyridine ring's aromaticity?
- Methodological Answer :
- X-Ray Crystallography : Resolve bond lengths (C-Cl: ~1.73 Å; C-S: ~1.82 Å) to assess resonance effects.
- Hammett Constants : Use σₚ values (Cl: +0.23; SMe: -0.06) to predict substituent-directed reactivity.
- NICS (Nucleus-Independent Chemical Shielding) : Compute aromaticity via magnetic criteria. A less negative NICS(1) value indicates reduced aromaticity due to electron-withdrawing groups .
Safety and Best Practices
Q. What safety protocols are essential when handling this compound, given its structural similarity to hazardous chloropyridines?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
